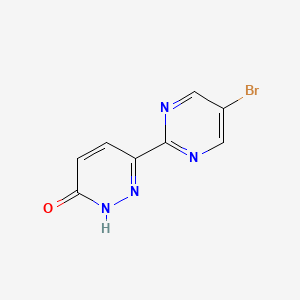
sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is an organosilicon compound with the molecular formula C8H13NaSi. This compound is notable for its unique structure, which includes a cyclopentadienyl anion bonded to a trimethylsilyl group. It is often used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{C}_5\text{H}_6 + \text{ClSi(CH}_3\text{)}_3 + \text{NaH} \rightarrow \text{C}_5\text{H}_5\text{Si(CH}_3\text{)}_3\text{Na} + \text{H}_2 + \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and automated systems to handle large quantities of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions: sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, particularly in Diels-Alder reactions due to the presence of the cyclopentadienyl anion.
Common Reagents and Conditions:
Bases: Sodium hydride, potassium tert-butoxide.
Electrophiles: Trimethylsilyl chloride, alkyl halides.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated cyclopentadienyl derivatives.
Aplicaciones Científicas De Investigación
sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: While direct biological applications are limited, derivatives of this compound are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism by which sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane exerts its effects is primarily through its ability to act as a nucleophile. The cyclopentadienyl anion can donate electrons to electrophiles, facilitating various chemical reactions. The trimethylsilyl group stabilizes the anion and enhances its reactivity.
Comparación Con Compuestos Similares
Cyclopentadienyl Sodium: Similar in structure but lacks the trimethylsilyl group, making it less stable and less reactive.
Trimethylsilyl Cyclopentadiene: Contains the trimethylsilyl group but is not an anion, limiting its nucleophilic properties.
Uniqueness: sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is unique due to the combination of the cyclopentadienyl anion and the trimethylsilyl group. This combination provides both stability and high reactivity, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
55562-85-1 |
|---|---|
Fórmula molecular |
C8H13NaSi |
Peso molecular |
160.26 g/mol |
Nombre IUPAC |
sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane |
InChI |
InChI=1S/C8H13Si.Na/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1 |
Clave InChI |
SAOOVFHGXPTXRN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[C-]1C=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carbonitrile](/img/structure/B8524408.png)






![2-(3-bromo-8-fluoroH-imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B8524460.png)

![Triphenyl{[4-(propan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B8524466.png)


